Diphenyl (1,2,3-trihydroxypropyl)phosphonate
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Overview
Description
Diphenyl (1,2,3-trihydroxypropyl)phosphonate is a chemical compound with the molecular formula C15H17O6P and a molecular weight of 324.27 . It is primarily used in research settings, particularly in the fields of proteomics and organic chemistry . This compound features a phosphonate group attached to a 1,2,3-trihydroxypropyl moiety, making it a versatile reagent in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diphenyl (1,2,3-trihydroxypropyl)phosphonate can be achieved through several methods. One common approach involves the reaction of diphenylphosphine oxide with glycidol under controlled conditions . This reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of phosphonate synthesis can be applied. Industrial production often involves the use of high-throughput reactors and optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
Diphenyl (1,2,3-trihydroxypropyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids or phosphonates.
Reduction: Reduction reactions can convert the phosphonate group to phosphine oxides.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphonate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols can be employed in substitution reactions.
Major Products
Oxidation: Phosphonic acids and phosphonates.
Reduction: Phosphine oxides.
Substitution: Various substituted phosphonates.
Scientific Research Applications
Diphenyl (1,2,3-trihydroxypropyl)phosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is utilized in proteomics research to study protein interactions and modifications.
Medicine: Research into potential therapeutic applications, including drug development, is ongoing.
Industry: It is employed in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of diphenyl (1,2,3-trihydroxypropyl)phosphonate involves its ability to form stable carbon-phosphorus bonds. This property makes it a valuable reagent in various chemical reactions. The compound can interact with molecular targets such as enzymes and proteins, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
Diphenylphosphine oxide: Similar in structure but lacks the 1,2,3-trihydroxypropyl moiety.
Triphenylphosphine oxide: Contains three phenyl groups instead of two.
Phenylphosphonic acid: A simpler phosphonate compound with only one phenyl group.
Uniqueness
Diphenyl (1,2,3-trihydroxypropyl)phosphonate is unique due to its combination of a phosphonate group with a 1,2,3-trihydroxypropyl moiety. This structure provides it with distinct reactivity and versatility in chemical synthesis .
Properties
Molecular Formula |
C15H17O6P |
---|---|
Molecular Weight |
324.26 g/mol |
IUPAC Name |
1-diphenoxyphosphorylpropane-1,2,3-triol |
InChI |
InChI=1S/C15H17O6P/c16-11-14(17)15(18)22(19,20-12-7-3-1-4-8-12)21-13-9-5-2-6-10-13/h1-10,14-18H,11H2 |
InChI Key |
KIZVECBERHNAHK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OP(=O)(C(C(CO)O)O)OC2=CC=CC=C2 |
Origin of Product |
United States |
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